molecular formula C61H93N13O23 B560354 Epidermal Growth Factor Receptor Peptide (985-996) CAS No. 96249-43-3

Epidermal Growth Factor Receptor Peptide (985-996)

Cat. No.: B560354
CAS No.: 96249-43-3
M. Wt: 1376.483
InChI Key: CHCIQWQBUPWRLJ-XJSWDNOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epidermal Growth Factor Receptor Peptide (985-996) is a segment of the epidermal growth factor receptor, a protein that exists on the cell surface and is activated by the binding of specific ligands such as epidermal growth factor and transforming growth factor α. This activation stimulates the receptor’s intrinsic protein-tyrosine kinase activity, leading to autophosphorylation and subsequent activation of several downstream signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Epidermal Growth Factor Receptor Peptide (985-996) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethyloxycarbonyl) for protecting the amino group and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) as a coupling agent .

Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity levels suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Epidermal Growth Factor Receptor Peptide (985-996) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Epidermal Growth Factor Receptor Peptide (985-996) has a wide range of applications in scientific research:

    Chemistry: Used in studies involving peptide synthesis and modification.

    Biology: Investigated for its role in cell signaling and receptor activation.

    Medicine: Explored as a potential therapeutic target in cancer treatment due to its involvement in cell proliferation and migration.

    Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

The peptide exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation of its intrinsic protein-tyrosine kinase activity. This activation results in autophosphorylation of tyrosine residues on the receptor’s C-terminal domain, which then recruits and activates downstream signaling proteins. These proteins initiate several signal transduction cascades, including the MAPK, Akt, and JNK pathways, ultimately leading to DNA synthesis and cell proliferation .

Comparison with Similar Compounds

Uniqueness: Epidermal Growth Factor Receptor Peptide (985-996) is unique due to its specific sequence and role in receptor activation and downstream signaling. Its ability to modulate cell proliferation and migration makes it a valuable tool in cancer research and therapeutic development .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H93N13O23/c1-10-30(8)49(60(95)74-21-11-12-41(74)57(92)66-36(61(96)97)17-19-42(63)76)73-56(91)37(22-27(2)3)68-54(89)38(23-32-13-15-33(75)16-14-32)69-52(87)35(18-20-43(77)78)65-55(90)40(26-46(83)84)67-50(85)31(9)64-53(88)39(25-45(81)82)70-58(93)47(28(4)5)72-59(94)48(29(6)7)71-51(86)34(62)24-44(79)80/h13-16,27-31,34-41,47-49,75H,10-12,17-26,62H2,1-9H3,(H2,63,76)(H,64,88)(H,65,90)(H,66,92)(H,67,85)(H,68,89)(H,69,87)(H,70,93)(H,71,86)(H,72,94)(H,73,91)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,96,97)/t30-,31-,34-,35-,36-,37-,38-,39-,40-,41-,47-,48-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHCIQWQBUPWRLJ-XJSWDNOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H93N13O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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